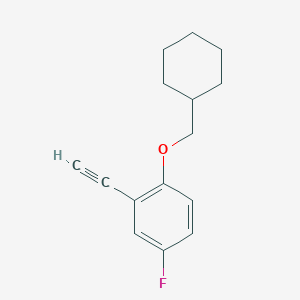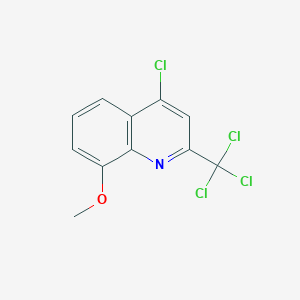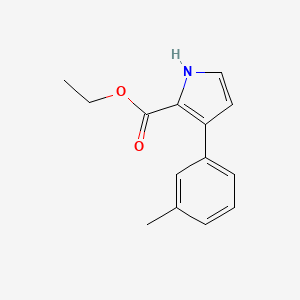
Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate, also known as MFCD22334908, is an organic compound with the molecular formula C14H15NO2. This compound is characterized by a pyrrole ring substituted with an ethyl ester group and a meta-tolyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of m-toluidine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired pyrrole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of substituted pyrrole compounds.
科学研究应用
Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring pyrrole derivatives.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and pigments.
作用机制
The mechanism by which Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, thereby influencing biochemical processes.
相似化合物的比较
Ethyl 3-(m-tolyl)-1H-pyrrole-2-carboxylate can be compared to other pyrrole derivatives such as:
Ethyl 2-pyrrolecarboxylate: Similar in structure but lacks the m-tolyl group, resulting in different chemical and biological properties.
Mthis compound: The methyl ester analog, which may exhibit different reactivity and solubility characteristics.
3-(m-Tolyl)-1H-pyrrole-2-carboxylic acid: The carboxylic acid derivative, which has distinct acidic properties and potential for further functionalization.
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
ethyl 3-(3-methylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(7-8-15-13)11-6-4-5-10(2)9-11/h4-9,15H,3H2,1-2H3 |
InChI 键 |
DORLXKPEQAUJIE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


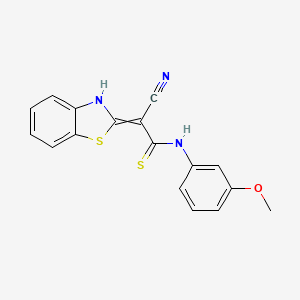
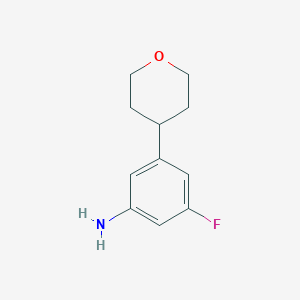
![1-[(E)-benzylideneamino]-1-methylguanidine;hydroiodide](/img/structure/B15340347.png)
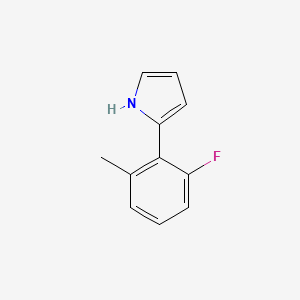
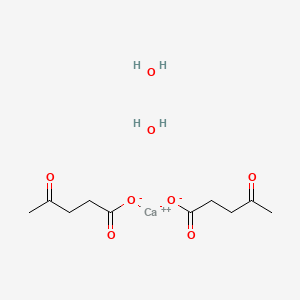
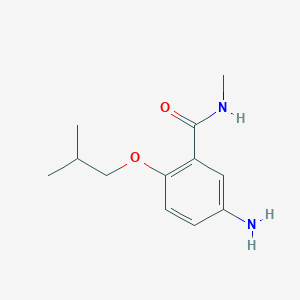
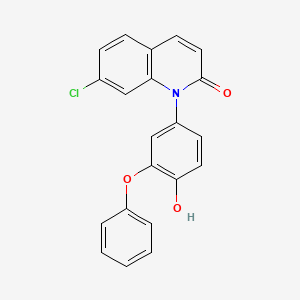

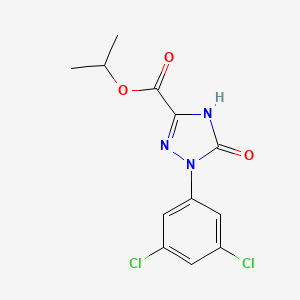
![1-[2-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B15340387.png)
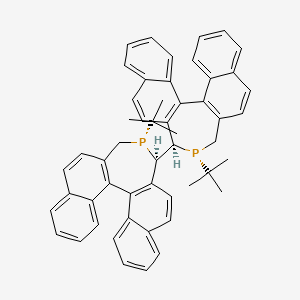
![1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15340412.png)
